molecular formula C13H32N2OSSi B14370128 N,N'-Dimethyl-N-(trimethylsilyl)octane-1-sulfonimidoamide CAS No. 89902-41-0

N,N'-Dimethyl-N-(trimethylsilyl)octane-1-sulfonimidoamide

Cat. No.: B14370128
CAS No.: 89902-41-0
M. Wt: 292.56 g/mol
InChI Key: JEGAAHVSFZMWPA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Dimethyl-N-(trimethylsilyl)octane-1-sulfonimidoamide typically involves the reaction of octane-1-sulfonimidoamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity .

Chemical Reactions Analysis

Types of Reactions

N,N’-Dimethyl-N-(trimethylsilyl)octane-1-sulfonimidoamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N,N’-Dimethyl-N-(trimethylsilyl)octane-1-sulfonimidoamide involves its ability to act as a silylating agent. The trimethylsilyl group can temporarily protect reactive functional groups, allowing for selective reactions to occur. This protection is achieved through the formation of a stable silyl ether or silyl amide bond, which can be removed under specific conditions to regenerate the original functional group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Dimethyl-N-(trimethylsilyl)octane-1-sulfonimidoamide is unique due to its combination of a trimethylsilyl group with an octane-1-sulfonimidoamide moiety. This unique structure imparts specific reactivity and stability characteristics, making it valuable in various applications .

Properties

CAS No.

89902-41-0

Molecular Formula

C13H32N2OSSi

Molecular Weight

292.56 g/mol

IUPAC Name

N-(N-methyl-S-octylsulfonimidoyl)-N-trimethylsilylmethanamine

InChI

InChI=1S/C13H32N2OSSi/c1-7-8-9-10-11-12-13-17(16,14-2)15(3)18(4,5)6/h7-13H2,1-6H3

InChI Key

JEGAAHVSFZMWPA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCS(=NC)(=O)N(C)[Si](C)(C)C

Origin of Product

United States

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